2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-
Overview
Description
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thienyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienyl rings, often using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-[1-phenyl-1H-pyrazol-4-yl]-, (2E)-: Lacks the thienyl group, which may result in different chemical and biological properties.
2-Propenoic acid, 3-[1-phenyl-3-(2-furyl)-1H-pyrazol-4-yl]-, (2E)-: Contains a furan ring instead of a thienyl ring, potentially altering its reactivity and applications.
Uniqueness
The presence of both phenyl and thienyl groups in 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-8-12-11-18(13-5-2-1-3-6-13)17-16(12)14-7-4-10-21-14/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTTUZGNGPOHCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358079 | |
Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519137-44-1 | |
Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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